molecular formula C20H24N2O5 B243798 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Cat. No. B243798
M. Wt: 372.4 g/mol
InChI Key: MARWIWPFCHBGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMPB belongs to the class of phenethylamine derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, gene expression, and neuronal excitability. 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have a high affinity for the 5-HT2A receptor and a low affinity for other serotonin receptors, making it a selective tool for studying the 5-HT2A receptor.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to induce a dose-dependent increase in the release of dopamine, norepinephrine, and serotonin in the prefrontal cortex and striatum of rats. It has also been shown to enhance cortical glutamate release and increase the firing rate of prefrontal cortical neurons. 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been studied for its potential therapeutic effects in various conditions such as depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a potent and selective agonist for the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has also been shown to have a long half-life, which allows for prolonged effects on the receptor. However, the limitations of 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide include its high cost and limited availability.

Future Directions

There are several future directions for the study of 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One area of research is the investigation of the role of the 5-HT2A receptor in the pathophysiology of various psychiatric disorders and the potential therapeutic effects of 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. Another area of research is the development of novel compounds based on the structure of 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide with improved pharmacological properties. Furthermore, the use of 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in combination with other compounds may lead to the development of more effective treatments for psychiatric disorders.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has shown promise as a tool for studying the 5-HT2A receptor and its potential therapeutic effects in various conditions. Further research is needed to fully understand the potential of 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide and its derivatives in the field of neuroscience.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 3,5-dimethoxyaniline with 5-methoxy-2-(4-morpholinyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in its pure form.

Scientific Research Applications

3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been studied for its potential applications in neuroscience research. It has been identified as a potent and selective agonist for the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. 3,5-dimethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been used to study the role of the 5-HT2A receptor in various physiological and pathological conditions.

properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C20H24N2O5/c1-24-15-4-5-19(22-6-8-27-9-7-22)18(13-15)21-20(23)14-10-16(25-2)12-17(11-14)26-3/h4-5,10-13H,6-9H2,1-3H3,(H,21,23)

InChI Key

MARWIWPFCHBGJF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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